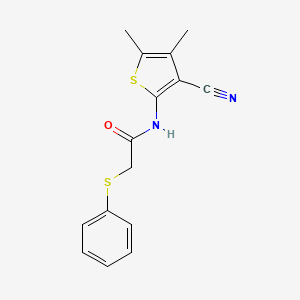

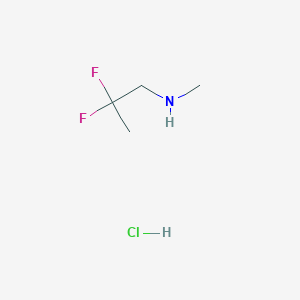

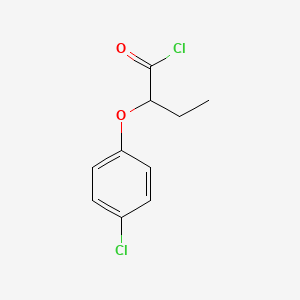

![molecular formula C16H17N3O3S B2489416 (E)-3-((1-(苯乙烯基磺酰基)吡咯烷-3-基)氧基)吡啶并[1,2-c]吡嗪 CAS No. 2034885-62-4](/img/structure/B2489416.png)

(E)-3-((1-(苯乙烯基磺酰基)吡咯烷-3-基)氧基)吡啶并[1,2-c]吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyridazine compounds often involves multi-step reactions, including oxidative coupling, cyclization, and substitution reactions. For instance, a metal-free three-component 1,5-enyne-bicyclization has been used for the construction of sulfonylated pyridazines, highlighting the role of oxidative systems in forming complex heterocyclic structures (Jiang et al., 2016).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be elucidated using X-ray crystallography, NMR, and computational methods. Structural investigations reveal that these molecules often exhibit planar geometries conducive to π-π interactions and potential coordination to metal ions. The detailed electronic and geometric parameters can be determined through computational studies, providing insight into the reactivity and interaction capabilities of the molecules (Elangovan et al., 2021).

Chemical Reactions and Properties

Pyridazine compounds participate in a variety of chemical reactions, including oxidative cleavage, cycloadditions, and substitutions. Their reactivity is influenced by the substituents on the pyridazine ring, which can dictate the selectivity and outcome of chemical transformations. For example, iodine-mediated aminosulfonylation reactions have been employed to introduce sulfonyl groups into heterocyclic frameworks, demonstrating the versatility of pyridazine derivatives in synthetic chemistry (Xu et al., 2019).

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments. These properties are influenced by molecular packing, hydrogen bonding, and the presence of functional groups. Solvate formation, for instance, can significantly affect the solubility and stability of these compounds, highlighting the importance of solvent interactions in the development of pharmaceutical and material applications (Patel & Purohit, 2017).

科学研究应用

环加成反应

(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine及其衍生物参与了环加成反应。例如,与之密切相关的3-甲基硫基-2-芳基偶氮-3-(吡咯烷-1-基)丙烯腈,参与了[3+2]-环加成反应,导致新型吡咯-吡啶并的形成。这一过程涉及吡咯烷衍生的偶氮甲烯亚胺,并展示了与预期的[4+2]-环加成不同的反应途径,突显了该化合物独特的反应性和在合成新型杂环化合物方面的潜力 (Deryabina et al., 2006)。

抗菌应用

含有磺胺基团的化合物,类似于(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine的结构框架,已被合成并评估其抗菌性能。一项研究展示了合成各种杂环化合物,包括吡喃、吡啶和吡啶并衍生物,旨在对抗细菌感染。值得注意的是,其中八种合成化合物表现出显著的抗菌活性,表明这些化合物在医药应用中的潜力 (Azab et al., 2013)。

细胞毒性能力

与(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine具有结构相似性的吡啶并[3,4-d]吡啶并衍生物已被合成并分析其潜在的细胞毒性能力。该研究涉及合成多种衍生物,并使用各种光谱方法对其进行表征。这些化合物经历了晶体学分析,并针对一系列人类癌细胞系进行了潜在细胞毒性评估。这项研究强调了这些化合物在癌症治疗中的潜在治疗应用 (Mady et al., 2016)。

抗微生物药剂

该化合物的结构框架有利于进行修饰,从而形成抗微生物药剂。一项研究提出了一种有效的方法,用于合成与二芳基砜基相连的吡唑和吡唑并[3,4-d]吡啶并。这种合成是通过微波辐射完成的,突显了开发潜在抗微生物药剂的新方法。合成的化合物经过抗菌和抗真菌活性评估,其中许多表现出有希望的结果 (Mady et al., 2016)。

属性

IUPAC Name |

3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-23(21,12-9-14-5-2-1-3-6-14)19-11-8-15(13-19)22-16-7-4-10-17-18-16/h1-7,9-10,12,15H,8,11,13H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBAUFBLLZIMKS-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

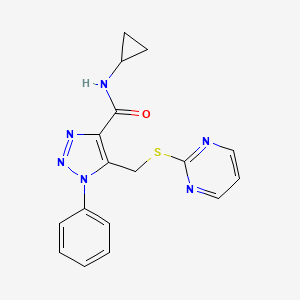

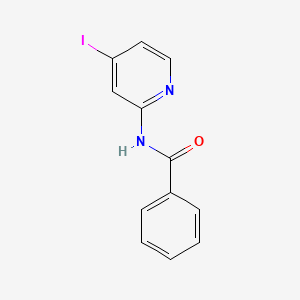

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)

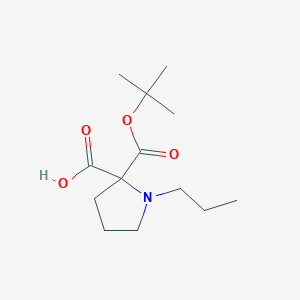

![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)

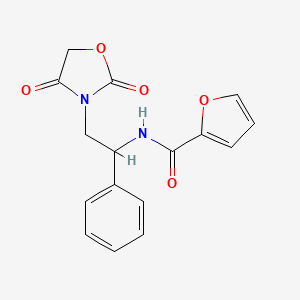

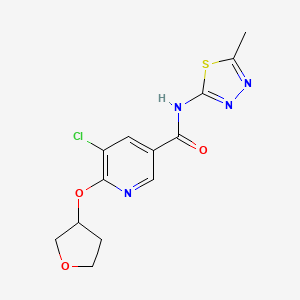

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)

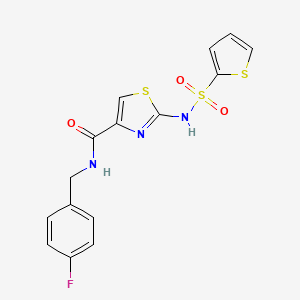

![2,4-Dichloro-7,7-dimethyl-5,6-dihydrocyclopenta[d]pyrimidine](/img/structure/B2489356.png)